molecular formula C14H16F3NO4 B13488981 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B13488981
M. Wt: 319.28 g/mol
InChI Key: MCDBSOHVXIXQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Benzoic Acid Core: The benzoic acid core is formed through a series of reactions, including Friedel-Crafts acylation and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions:

    Oxidation: The benzoic acid core can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, reduced trifluoromethyl derivatives, and substituted amino derivatives.

Scientific Research Applications

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can interact with enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(Methoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid
  • 3-({[(Ethoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid
  • 3-({[(Phenoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid

Uniqueness

3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid is unique due to the presence of the tert-butoxycarbonyl-protected amino group, which provides stability and allows for selective deprotection. The trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-7-9-6-8(11(19)20)4-5-10(9)14(15,16)17/h4-6H,7H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

MCDBSOHVXIXQKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.